4-bromo-5-methoxy-2-nitrophenol
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Overview
Description
4-Bromo-5-methoxy-2-nitrophenol is an aromatic compound with the molecular formula C7H6BrNO4 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methoxy-2-nitrophenol typically involves multiple steps, including bromination, nitration, and methoxylation of a phenol derivative. One common method is as follows:
Bromination: Starting with 2-methoxyphenol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Methoxylation: Finally, the hydroxyl group at the 5-position is methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones.
Reduction: 4-bromo-5-methoxy-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methoxy-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-methoxy-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the methoxy group.
4-Bromo-2-nitrophenol: Similar structure but lacks the methoxy group at the 5-position.
5-Bromo-2-nitrophenol: Similar structure but lacks the methoxy group at the 4-position.
Uniqueness
4-Bromo-5-methoxy-2-nitrophenol is unique due to the presence of both a methoxy group and a nitro group on the phenol ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
633357-97-8 |
---|---|
Molecular Formula |
C7H6BrNO4 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
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